![molecular formula C31H23N3 B14422440 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline CAS No. 84285-20-1](/img/structure/B14422440.png)
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline is an organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other electronic applications .
准备方法
The synthesis of 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline typically involves Suzuki coupling reactions. The process begins with the commercially available 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid, which is then reacted with various aryl halide derivatives under specific conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like toluene or ethanol. Industrial production methods may involve scaling up this process while ensuring the purity and yield of the final product.
化学反应分析
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, which may have different electronic properties.
Reduction: Reduction reactions can be used to modify the electronic structure of the compound, potentially enhancing its performance in electronic applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with various biological molecules.
作用机制
The mechanism by which 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline exerts its effects is primarily through its ability to transport holes in electronic devices. The compound’s molecular structure allows it to efficiently transport positive charges (holes) from the anode to the emitting layer in OLEDs, thereby enhancing the device’s efficiency and stability . The molecular targets and pathways involved include the interaction with other organic molecules in the device, facilitating the movement of charges.
相似化合物的比较
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline is often compared with other similar compounds such as:
Tris(4-carbazoyl-9-ylphenyl)amine: Known for its use in OLEDs and perovskite solar cells.
Carbazole: A simpler compound that serves as a building block for more complex molecules.
N,N’-bis(naphthalen-1-yl)-N,N’-bis(phenyl)-benzidine: Another hole-transporting material used in electronic devices.
The uniqueness of this compound lies in its specific structural properties, which provide a balance of stability, efficiency, and ease of synthesis, making it a valuable compound in the field of organic electronics.
属性
CAS 编号 |
84285-20-1 |
|---|---|
分子式 |
C31H23N3 |
分子量 |
437.5 g/mol |
IUPAC 名称 |
4-(carbazol-9-yliminomethyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C31H23N3/c1-3-11-25(12-4-1)33(26-13-5-2-6-14-26)27-21-19-24(20-22-27)23-32-34-30-17-9-7-15-28(30)29-16-8-10-18-31(29)34/h1-23H |
InChI 键 |
IHWSQPSBWTUBJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=NN4C5=CC=CC=C5C6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol](/img/structure/B14422362.png)
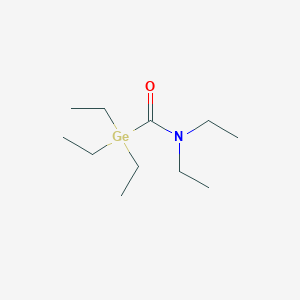
![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)
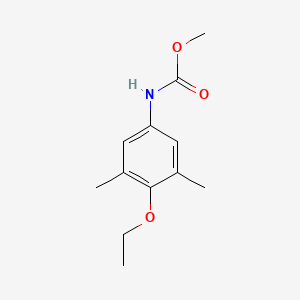
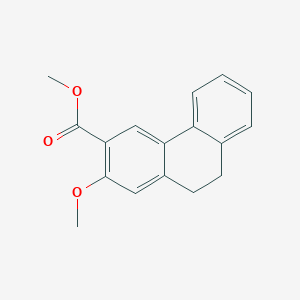

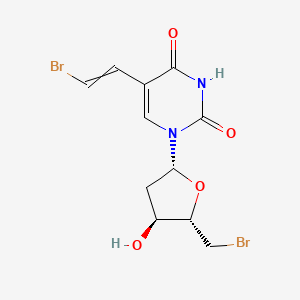

![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)
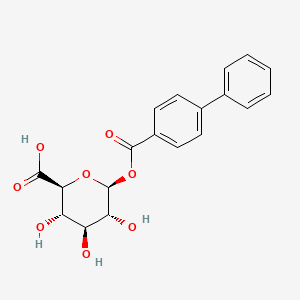
![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
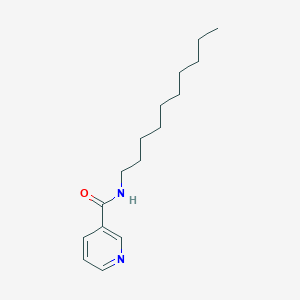
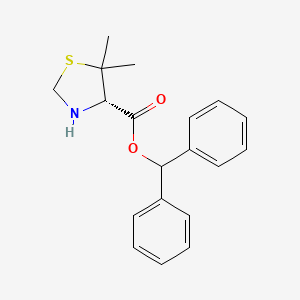
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
